

Practical Guide to Working with KN-002 (Frevecitinib): Application Notes and Protocols

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Compound of Interest

Compound Name: KL002

Cat. No.: B122839

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For Researchers, Scientists, and Drug Development Professionals

Introduction

KN-002 (frevecitinib) is a first-in-class, potent, inhaled pan-Janus kinase (JAK) inhibitor under development by Kinaset Therapeutics for the treatment of severe asthma.[1][2] As a pan-JAK inhibitor, it targets all four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][3] This broad-spectrum inhibition disrupts the signaling of multiple pro-inflammatory cytokines implicated in both eosinophilic and non-eosinophilic asthma.[3] Formulated as a dry powder for inhalation, KN-002 is designed for targeted delivery to the lungs, thereby maximizing therapeutic efficacy at the site of inflammation while minimizing systemic exposure and associated side effects.[2][3][4]

Phase 1b clinical studies have demonstrated that frevecitinib leads to clinically significant reductions in fractional exhaled nitric oxide (FeNO), a key biomarker of airway inflammation, in patients with mild to moderate-to-severe asthma.[2][3][4] Notably, these positive results were observed even in patients with low blood eosinophil counts (below 300 and 150 cells/mm³), a population that is often less responsive to other available therapies.[2][3] The pharmacokinetic profile of KN-002 has been shown to be dose-proportional, with plasma concentrations remaining below pharmacologically active levels, indicating a favorable safety profile with minimal systemic absorption.[4]

This document provides a practical guide for researchers, scientists, and drug development professionals working with KN-002, including its mechanism of action, key quantitative data

(with representative values for pan-JAK inhibitors where specific KN-002 data is not yet public), detailed experimental protocols, and visualizations of relevant pathways and workflows.

Data Presentation

Table 1: Representative Inhibitory Activity of a Pan-JAK Inhibitor

Note: Specific IC50 values for KN-002 (frevecitinib) are not yet publicly available. The following data for a representative pan-JAK inhibitor is provided for illustrative purposes.

Target	IC50 (nM)	Assay Type
JAK1	5.9	Cell-free
JAK2	5.7	Cell-free
JAK3	<10	Cell-free
TYK2	<10	Cell-free

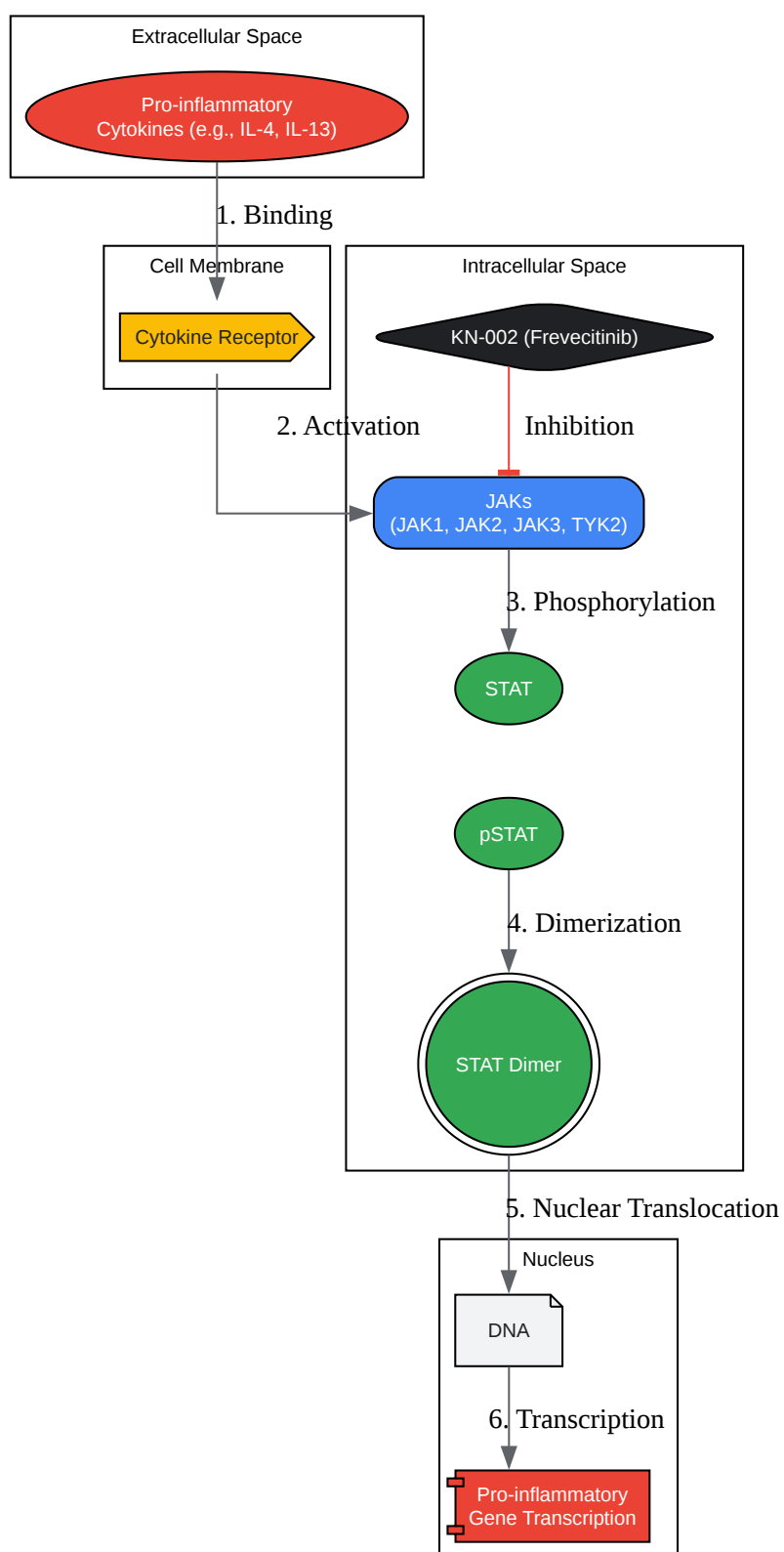
Table 2: Representative Pharmacokinetic Properties of an Inhaled Dry Powder JAK Inhibitor

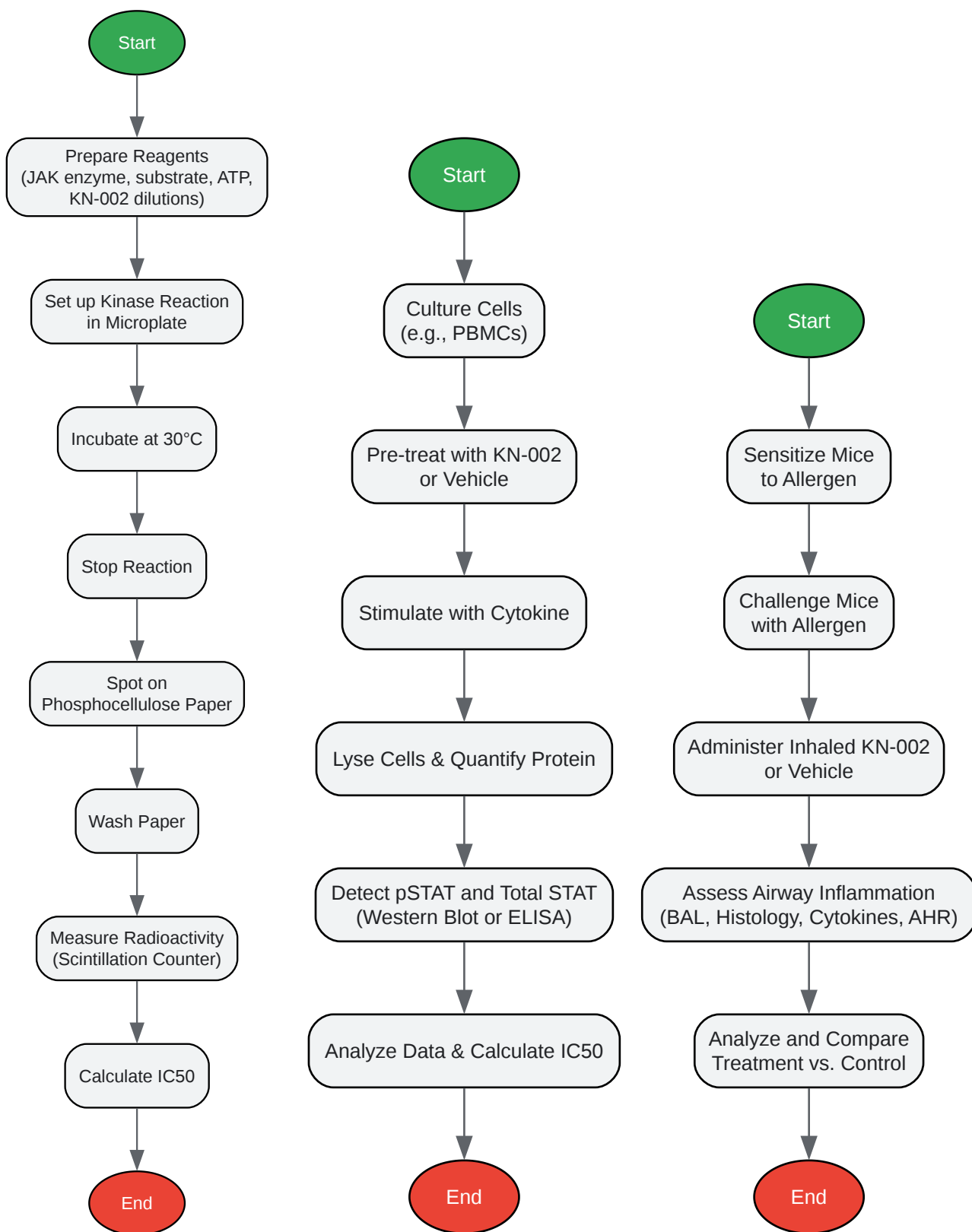
Note: Detailed pharmacokinetic parameters for KN-002 (frevecitinib) from clinical trials are not yet publicly available. The following data represents a hypothetical profile for an inhaled dry powder formulation designed for low systemic exposure.

Parameter	Value	Description
Cmax (plasma)	< 1 ng/mL	Low peak plasma concentration, indicating minimal systemic absorption.
Tmax (plasma)	~5 minutes	Rapid, low-level appearance in plasma post-inhalation.
Half-life ($t_{1/2}$)	1-2 hours	Rapid clearance from the systemic circulation.
Bioavailability	< 2%	Low systemic availability following inhalation.

Signaling Pathway

The primary mechanism of action of KN-002 is the inhibition of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway is crucial for transducing signals from a wide array of cytokines and growth factors that are pivotal in the pathogenesis of asthma. By binding to the ATP-binding site of JAKs, KN-002 prevents their phosphorylation and activation, which in turn blocks the phosphorylation and subsequent dimerization of STAT proteins. This prevents the translocation of STAT dimers to the nucleus and the transcription of pro-inflammatory genes.





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